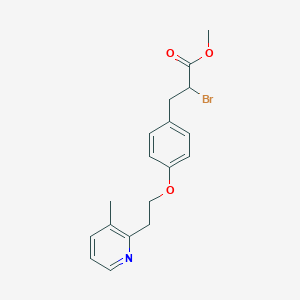

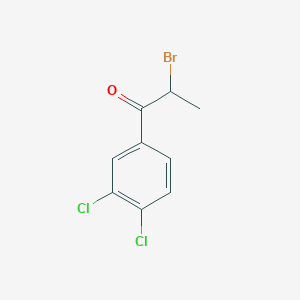

2-溴-1-(3,4-二氯苯基)丙酮

描述

Synthesis Analysis

The synthesis of halogenated compounds similar to "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" can involve regioselective catalytic processes. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is described, which is highly diastereoselective and involves a 1,2-acyloxy migration . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by spectroscopic methods and X-ray diffraction studies. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed a planar structure with intramolecular hydrogen bonds and intermolecular interactions, including putative halogen bonds . These techniques could be applied to determine the molecular structure of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one."

Chemical Reactions Analysis

Halogenated compounds can participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions . Similarly, the compound "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" may also be reactive in such transformations, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be deduced from spectroscopic investigations and computational studies. For instance, the vibrational spectral analysis and quantum chemical calculations of a chlorophenyl compound provided insights into its chemical activity, stability, and potential sites for electrophilic and nucleophilic attacks . Similarly, the thermal degradation of a bromophenyl compound was studied using thermogravimetric analysis (TGA), which could be relevant for understanding the thermal stability of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" .

科学研究应用

反应机理的计算研究:该化合物已经通过密度泛函理论(DFT)计算研究了其与咪唑反应的机理。这项研究有助于理解参与这些反应的化学物种及其分子性质 (Erdogan & Erdoğan, 2019)。

合成和晶体结构分析:对包括类似于2-溴-1-(3,4-二氯苯基)丙酮的香豆素衍生物的合成和晶体结构进行了研究。这项研究对于理解这些化合物的结构和分子间相互作用 (Salian et al., 2018) 至关重要。

光谱和DFT研究:有关溴基衍生物的研究使用了光谱方法和DFT研究来调查分子结构、振动频率和电子吸收光谱。这些研究对于理解这类化合物的电子和化学性质 (Ramesh et al., 2020) 至关重要。

聚合物化学研究:该化合物已经在聚合物化学的背景下进行了研究,特别是在相关噻吩化合物的链增长聚合中。这项研究有助于理解聚合物科学中的机制和潜在应用 (Miyakoshi et al., 2005)。

合成和抗菌评价:已经对衍生物的合成及其作为潜在抗菌剂的评价进行了研究。这表明了该化合物在开发新的抗菌物质方面的潜力 (Doraswamy & Ramana, 2013)。

酶促合成和药用应用:已经对对映富集衍生物的酶促合成进行了研究,突出了该化合物在合成类似左氧氟沙星等药用前体方面的相关性 (Mourelle-Insua et al., 2016)。

光电和电荷传输研究:对香豆素衍生物的光电和电荷传输性质进行了研究,包括与2-溴-1-(3,4-二氯苯基)丙酮相关的结构。这些研究对于它们在半导体器件中的潜在应用 (Shkir et al., 2019) 至关重要。

水中的光解:对水中相关溴氯丙烷化合物的光解进行了研究,对环境研究和理解这类化学物质在水环境中的降解过程具有重要意义 (Milano et al., 1990)。

臭氧生成潜势研究:对类似于1-溴丙烷的化合物的研究提供了关于烟雾生成化学和这类化学物质对环境的影响的见解 (Whitten et al., 2003)。

合成和溴化剂特性表征:已经合成并表征了该化合物及其衍生物,用于潜在用途作为有机合成中的溴化剂,为合成化学领域做出贡献 (Nokhbeh et al., 2019)。

未来方向

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.

属性

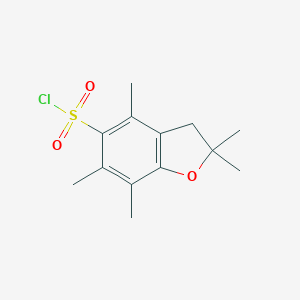

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKHWACIODYBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540753 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

CAS RN |

87427-61-0 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)